molecular formula C15H26BNO2 B2677115 (3-((Dibutylamino)methyl)phenyl)boronic acid CAS No. 1312938-19-4

(3-((Dibutylamino)methyl)phenyl)boronic acid

Cat. No. B2677115
CAS RN: 1312938-19-4
M. Wt: 263.19
InChI Key: YGJHHPMAIOOJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((Dibutylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. Its molecular formula is C15H26BNO2, with an average mass of 263.183 Da . It is related to other boronic acids, which are commonly used in organic synthesis .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .

Scientific Research Applications

Carbohydrate Recognition and Sensor Development

Boronic acids, including derivatives similar to "(3-((Dibutylamino)methyl)phenyl)boronic acid," have been recognized for their ability to complex with saccharides in neutral water, which is significant for the development of sensors and oligomeric receptors. These receptors can potentially be used for the selective recognition of cell-surface glycoconjugates, expanding the potential of boronic acids towards biomedical applications (Dowlut & Hall, 2006).

Anion Recognition

Boronic acids also function as Brønsted acid type receptors through hydrogen bonding towards various anions, acting as Lewis acid type receptors for others, forming tetrahedral adducts. This dual functionality enables arylboronic acids to recognize zwitterions of amino acids and can be used for sensing anions optically, which has implications in chemical sensing and environmental monitoring (Martínez-Aguirre & Yatsimirsky, 2015).

Optical Modulation and Material Science

Phenyl boronic acids have been used to modify the optical properties of materials such as single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This has applications in creating responsive materials for various technological and biomedical applications (Mu et al., 2012).

Catalysis

Arylboronic acids, including those structurally related to "this compound," can catalyze the intramolecular dehydrative condensation of carboxylic acids. This catalytic activity is crucial for synthetic chemistry, enabling the formation of cyclic compounds and polymers under mild conditions (Sakakura et al., 2011).

Bacteria Detection

Boronic acid derivatives have been employed in the development of sensors for bacteria detection, leveraging their affinity binding to diol-groups on bacterial cell walls. This application demonstrates the potential of boronic acids in environmental monitoring and healthcare to detect bacterial contamination efficiently (Wannapob et al., 2010).

Mechanism of Action

The mechanism of action for boronic acids in Suzuki-Miyaura coupling involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Safety and Hazards

While specific safety data for “(3-((Dibutylamino)methyl)phenyl)boronic acid” is not available, boronic acids can be harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes .

Future Directions

Boronic acids, including “(3-((Dibutylamino)methyl)phenyl)boronic acid”, continue to be important in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research will likely continue to explore their properties and potential applications in various fields.

properties

IUPAC Name

[3-[(dibutylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHHPMAIOOJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.